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molecular formula C8H17NO B8683820 5-Amino-5-methylheptan-3-one CAS No. 61683-62-3

5-Amino-5-methylheptan-3-one

Cat. No. B8683820
M. Wt: 143.23 g/mol
InChI Key: OHWWAANBHBQKHL-UHFFFAOYSA-N
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Patent
US04075165

Procedure details

196.3 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine were added dropwise to 300 ml of concentrated hydrochloric acid at 30° - 40° C, with stirring. When all of the tetrahydropyrimidine had been added, the entire mixture was stirred for 4 - 5 hours and then neutralized with sodium carbonate and extracted with benzene. The resulting benzene solution was washed, in turn, with a 5% aqueous solution of sodium carbonate and with water, and was then dried over potassium carbonate. After removing the benzene, the residue was distilled under reduced pressure, giving 72.4 g of 5-amino-5-methyl-3-heptanone (bp 46° - 48° C/2.5 mmHg).
Quantity
196.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1(C)N=[C:7]([CH2:9][CH3:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)C.N1C=CCNC1.C(=O)([O-])[O-:22].[Na+].[Na+]>Cl>[NH2:4][C:5]([CH3:11])([CH2:12][CH3:13])[CH2:6][C:7](=[O:22])[CH2:9][CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
196.3 g
Type
reactant
Smiles
C(C)C1(NC(CC(=N1)CC)(C)CC)C
Name
Quantity
300 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CNCC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the entire mixture was stirred for 4 - 5 hours
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The resulting benzene solution was washed, in turn, with a 5% aqueous solution of sodium carbonate and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
After removing the benzene
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CC(CC)=O)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 72.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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